- EPZ10R-catalyzed simple and efficient synthesis of flavanonesOrganic Chemistry: An Indian Journal, 2011, 7(3), 161-164,
Cas no 97005-76-0 (4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-)

97005-76-0 structure
商品名:4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
- 4'-METHOXYFLAVANONE
- METHOXYFLAVANONE,4'
- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
- (±)-4′-Methoxyflavanone
- 2-(4-Methoxyphenyl)chroman-4-one
- 97005-76-0
- CHEBI:63329
- XR5E5L2ZYW
- ST070122
- 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- HMS2194L24
- ACon1_000211
- WS-01001
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
- (+/-)-2-(4-methoxyphenyl)chroman-4-one
- 2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
- CS-0159089
- 4'-Methoxyflavanone, (S)-
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, (S)-
- Oprea1_635195
- AKOS024283785
- Flavanone, 4'-methoxy-
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- UNII-XR5E5L2ZYW
- 4''-Methoxyflavanone
- D86466
- BRD-A59654870-001-01-6
- DB-047765
- Oprea1_176638
- MLS000574900
- DTXSID80914217
- (S)-2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- MEGxp0_001700
- DB-116312
- C19895
- HMS3328G04
- NSC50187
- 4H-1-Benzopyran-4-one,3-dihydro-2-(4-methoxyphenyl)-
- CHEMBL241909
- BDBM50310195
- 2-(4-Methoxy-phenyl)-chroman-4-one
- SMR000156254
- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one #
- MFCD00017704
- SCHEMBL127704
- NSC-50187
- HY-N9246
- 3034-08-0
-
- MDL: MFCD00017704
- インチ: 1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3
- InChIKey: QIUYUYOXCGBABP-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C2C=CC(OC)=CC=2)OC2C1=CC=CC=2
計算された属性
- せいみつぶんしりょう: 254.09400
- どういたいしつりょう: 254.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- 密度みつど: 1.199±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 155-158 ºC
- ようかいど: Insuluble (9.4E-3 g/L) (25 ºC),
- PSA: 35.53000
- LogP: 3.40170
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3050-1 mL * 10 mM (in DMSO) |
4'-Methoxyflavanone |
97005-76-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 380 | 2023-07-11 | |
eNovation Chemicals LLC | Y1015376-1g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |
97005-76-0 | 95% | 1g |
$180 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3050-1 mg |
4'-Methoxyflavanone |
97005-76-0 | 1mg |
¥570.00 | 2022-04-26 | ||
abcr | AB151996-250 mg |
4'-Methoxyflavanone |
97005-76-0 | 250mg |
€96.20 | 2023-05-09 | ||
Chemenu | CM482707-250mg |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |
97005-76-0 | 95%+ | 250mg |
$*** | 2023-05-04 | |
abcr | AB151996-1g |
4'-Methoxyflavanone; . |
97005-76-0 | 1g |
€188.60 | 2025-02-16 | ||
A2B Chem LLC | AY81623-2g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |
97005-76-0 | 96% | 2g |
$244.00 | 2024-05-20 | |
Aaron | AR01H7OJ-1g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |
97005-76-0 | 96% | 1g |
$425.00 | 2025-02-10 | |
Aaron | AR01H7OJ-500mg |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |
97005-76-0 | 96% | 500mg |
$304.00 | 2025-02-10 | |
A2B Chem LLC | AY81623-1g |
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |
97005-76-0 | 96% | 1g |
$289.00 | 2024-07-18 |
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: Zinc chloride ; 8 min
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Methanol , Hydrochloric acid Solvents: Water ; 48 h, reflux
リファレンス
- Efficient Access to Chromeno[4,3- b ]quinolines Related to DependensinSynlett, 2017, 28(15), 1979-1983,
ごうせいかいろ 3
はんのうじょうけん
1.1 Catalysts: 1-Butylimidazolium tetrafluoroborate ; 10 min, rt
リファレンス
- A novel synthesis and antimicrobial activity of flavanone using environmental friendly catalyst H[bimBF4]Research Journal of Pharmaceutical, 2010, 1(4), 809-815,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Dicarbonylhydro[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-2-hydroxy-1,3-bis(trimethylsi… Solvents: o-Xylene ; 24 h, rt
リファレンス
- Visible light mediated Iron-Catalyzed synthesis of C-3 alkylated Indoles, bisindolylmethanes and flavanones using alcoholsTetrahedron Letters, 2023, 119,,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: 1-Methylimidazole Solvents: Dimethyl sulfoxide ; 8 h, 100 °C
1.2 Solvents: Water
1.2 Solvents: Water
リファレンス
- An efficient and facile synthesis of flavanones catalyzed by N-methylimidazoleJournal of the Serbian Chemical Society, 2013, 78(7), 917-920,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; overnight, reflux
リファレンス
- Synthesis of pyrazole-substituted chromene analogues with selective anti-leukemic activityRussian Journal of General Chemistry, 2017, 87(10), 2421-2428,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Silica , Bismuth trichloride (silica supported) Solvents: Water
1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C
1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C
リファレンス
- An improved procedure for the isomerisation of 2'-hydroxy-substituted chalcones to flavanones using silica supported-BiCl3 under dry conditionsJournal of Chemical Research, 2003, (2003), 572-573,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Dichloromethane , Toluene ; 3 min, 0 °C; 10 min, 0 °C
リファレンス
- A novel synthesis of flavanones from 2-hydroxybenzoic acidsBulletin of the Korean Chemical Society, 2007, 28(5), 859-862,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Aniline Catalysts: Iodine Solvents: Methanol ; 20 h, 40 °C
リファレンス
- Iodine catalyzed one-pot synthesis of flavanone and tetrahydropyrimidine derivatives via Mannich type reactionTetrahedron, 2012, 68(4), 1321-1329,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Silica , Molybdenum phosphorus hydroxide oxide Solvents: Ethanol ; 9 h, reflux
リファレンス
- Synthesis of flavanones, azaflavanones, and thioflavanones catalyzed by PMA-SiO2 as a mild, efficient, and reusable catalystMonatshefte fuer Chemie, 2012, 143(5), 797-800,
ごうせいかいろ 11
はんのうじょうけん
1.1 Catalysts: Silica , Ferric hydrogen sulfate Solvents: Ethanol ; 9 h, 78 °C
リファレンス
- Fe(HSO4)3/SiO2, an efficient and heterogeneous catalyst for one-pot synthesis of 2-aryl-chromene-4-ones (flavanones)Natural Product Research, 2014, 28(7), 438-443,
ごうせいかいろ 12
はんのうじょうけん
1.1 Catalysts: Copper oxide (CuO) (nanocomposite with reduced graphene oxide) , Graphene (oxide, reduced, nanocomposite with CuO) Solvents: Water ; 30 min, reflux
リファレンス
- Copper Oxide/Reduced Graphene Oxide Nanocomposite-Catalyzed Synthesis of Flavanones and Flavanones with Triazole Hybrid Molecules in One Pot: A Green and Sustainable ApproachACS Omega, 2018, 3(7), 7288-7299,
ごうせいかいろ 13
はんのうじょうけん
1.1 Catalysts: Cobalt copper iron oxide (Co0.5Cu0.5Fe2O4) Solvents: Ethanol ; 65 min, 80 °C
リファレンス
- Cooperative Activation in the Synthesis of Flavanone Antioxidants Using a Simple and Highly Efficient Magnetically Recoverable Nano-Cu-CoFe2O4 CatalystPolycyclic Aromatic Compounds, 2018, 38(5), 464-478,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Potassium persulfate Solvents: Acetonitrile ; 3 h, 80 °C
1.2 Solvents: Water ; 10 min, cooled
1.2 Solvents: Water ; 10 min, cooled
リファレンス
- K2S2O8-Mediated efficient oxidative deoximation of flavonoid oximes under mild reaction conditionsChemistrySelect, 2019, 4(25), 7572-7576,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 24 h, reflux
1.2 Solvents: Water
1.2 Solvents: Water
リファレンス
- Synthesis, characterization and biological evaluation of 2-aryl-4-phenyl-2H-chromene-3-benzimadazolesHeterocyclic Letters, 2017, 7(2), 385-394,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid Solvents: Acetic acid ; 1.35 h, reflux
リファレンス
- An improved and eco-friendly method for the synthesis of flavanone by the cyclization of 2'-hydroxy chalcone using methane sulfonic acid as catalystChemistry Journal, 2012, 2(3), 106-110,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Aniline , Calcium chloride Solvents: Ethanol ; 8 h, reflux
リファレンス
- An efficient synthesis of flavanones and their docking studies with aldose reductaseMedicinal Chemistry Research, 2017, 26(5), 987-998,
ごうせいかいろ 18
はんのうじょうけん
1.1 Catalysts: D-arabino-Hexitol, 1-C-[(aminocarbonyl)amino]-2-deoxy-, hydrochloride, sodium sa… ; 60 min, 60 - 65 °C
リファレンス
- A facile and efficient synthesis of flavanones by using novel ionic liquidWorld Journal of Pharmaceutical Research, 2015, 4(3), 909-914,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt
リファレンス
- Method for preparing flavanone derivatives by cyclodehydration, Korea, , ,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Water , Phosphorus oxychloride ; 45 min, 70 - 75 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
リファレンス
- Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanonesSynthetic Communications, 2019, 49(21), 2805-2814,
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Raw materials
- 3-Hydroxy-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1-propanone
- 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
- 2'-Hydroxyacetophenone
- 4-Methoxybenzyl alcohol
- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-, oxime
- (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- p-Methoxybenzaldehyde
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Preparation Products
4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 関連文献
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Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
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Milena Reszka,Illia E. Serdiuk,Karol Kozakiewicz,Andrzej Nowacki,Henryk Myszka,Piotr Bojarski,Beata Liberek Org. Biomol. Chem. 2020 18 7635
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Rocío García-Villalba,David Beltrán,María D. Frutos,María V. Selma,Juan C. Espín,Francisco A. Tomás-Barberán Food Funct. 2020 11 7012
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5. Interactions of flavonoids with α-amylase and starch slowing down its digestionUmeo Takahama,Sachiko Hirota Food Funct. 2018 9 677
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Rui Huang,Wenyan Wu,Shuyu Shen,Jiawen Fan,Yue Chang,Shiguo Chen,Xingqian Ye Anal. Methods 2018 10 2575
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Hiroko Takumi,Hiroyasu Nakamura,Terumi Simizu,Ryoko Harada,Takashi Kometani,Tomonori Nadamoto,Rie Mukai,Kaeko Murota,Yoshichika Kawai,Junji Terao Food Funct. 2012 3 389
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Gurushankar K,Shaiju S. Nazeer,Gohulkumar M,Ramapurath S. Jayasree,Madhavan Nirmal R,Krishnakumar N RSC Adv. 2014 4 46896
推奨される供給者
Amadis Chemical Company Limited
(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-

清らかである:99%
はかる:5g
価格 ($):338.0